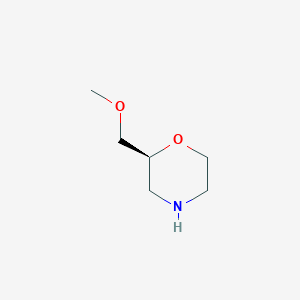![molecular formula C6H7NO3S2 B169815 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 138890-97-8](/img/structure/B169815.png)
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, also known as riluzole, is a neuroprotective drug that has been used for the treatment of amyotrophic lateral sclerosis (ALS) and other neurological disorders. Riluzole was first approved by the US Food and Drug Administration (FDA) in 1995 and has since been widely used in clinical practice.
Mécanisme D'action
Riluzole exerts its neuroprotective effects by modulating glutamate release and uptake. Glutamate is a major excitatory neurotransmitter in the central nervous system, but excessive glutamate release can lead to excitotoxicity and neuronal damage. Riluzole inhibits glutamate release by blocking voltage-gated sodium channels and enhancing glutamate uptake by astrocytes.
Effets Biochimiques Et Physiologiques
Riluzole has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of oxidative stress, and the activation of neurotrophic factors. Riluzole has also been shown to improve motor function and prolong survival in animal models of ALS.
Avantages Et Limitations Des Expériences En Laboratoire
Riluzole has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its relatively low toxicity. However, there are also some limitations to using 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide in lab experiments, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for appropriate controls and dosing.
Orientations Futures
There are several potential future directions for research on 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, including:
1. Developing more effective formulations or delivery methods to improve its bioavailability and therapeutic efficacy.
2. Investigating its potential for treating other neurological disorders beyond ALS, such as Alzheimer's disease and multiple sclerosis.
3. Exploring its potential for combination therapy with other drugs or interventions.
4. Investigating its effects on other neurotransmitter systems beyond glutamate, such as GABA and acetylcholine.
5. Investigating its potential for neuroprotection in other contexts, such as traumatic brain injury and stroke.
Conclusion
Riluzole is a neuroprotective drug that has been widely used for the treatment of ALS and other neurological disorders. Its mechanism of action involves the modulation of glutamate release and uptake, and it has several biochemical and physiological effects. While there are some limitations to using 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide in lab experiments, there are also several potential future directions for research on this drug.
Méthodes De Synthèse
Riluzole can be synthesized through several methods, including the reaction of 2-aminothiophenol with chloroacetic acid, followed by the reaction with hydrazine hydrate and oxidation with hydrogen peroxide. Another method involves the reaction of 2-mercaptobenzothiazole with acrylonitrile, followed by the reaction with hydrogen peroxide and hydrolysis.
Applications De Recherche Scientifique
Riluzole has been extensively studied for its potential therapeutic effects on various neurological disorders, including ALS, Alzheimer's disease, multiple sclerosis, and spinal cord injury. Riluzole has been shown to modulate glutamate release and uptake, which is thought to be a key mechanism underlying its neuroprotective effects.
Propriétés
Numéro CAS |
138890-97-8 |
|---|---|
Nom du produit |
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide |
Formule moléculaire |
C6H7NO3S2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C6H7NO3S2/c8-5-3-7-12(9,10)6-4(5)1-2-11-6/h1-2,5,7-8H,3H2 |
Clé InChI |
XJIFVJXWTXQPAJ-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1)O |
SMILES canonique |
C1C(C2=C(SC=C2)S(=O)(=O)N1)O |
Autres numéros CAS |
138890-97-8 |
Synonymes |
3,4-Dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)
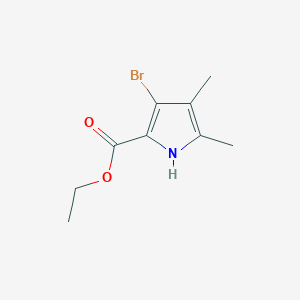
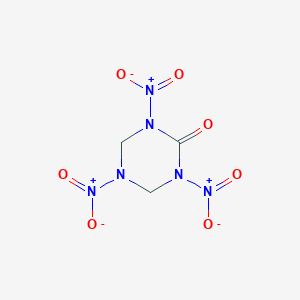


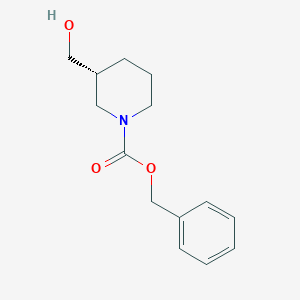


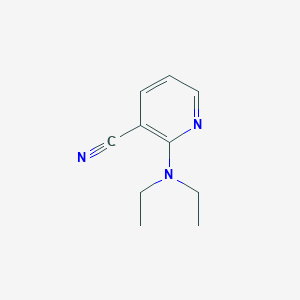
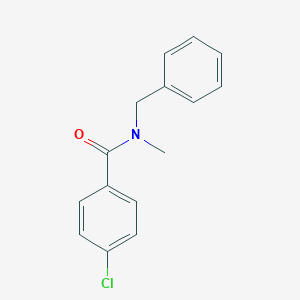
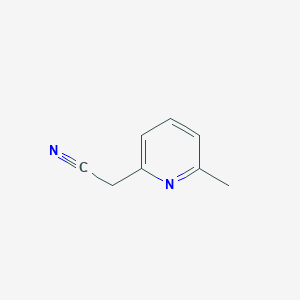
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
